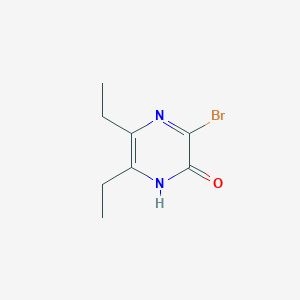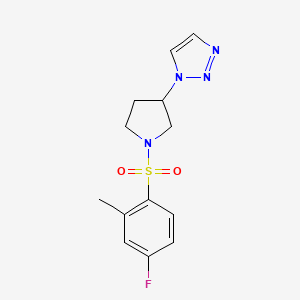![molecular formula C14H23N7O2S B2396915 N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide CAS No. 2380167-08-6](/img/structure/B2396915.png)
N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMAMCL, and is a potent inhibitor of the enzyme adenosine deaminase.
Applications De Recherche Scientifique
DMAMCL has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. It has been shown to be a potent inhibitor of adenosine deaminase, an enzyme that plays a critical role in the regulation of the immune system. DMAMCL has been used to study the effects of adenosine deaminase inhibition on T-cell function, and has been shown to enhance T-cell activation and proliferation.
Mécanisme D'action
DMAMCL acts as a competitive inhibitor of adenosine deaminase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of adenosine to inosine. This results in an accumulation of adenosine in the extracellular environment, which can activate adenosine receptors on T-cells and other immune cells.
Biochemical and Physiological Effects:
DMAMCL has been shown to have a number of biochemical and physiological effects, including enhanced T-cell activation and proliferation, increased cytokine production, and enhanced immune response to viral and bacterial infections. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMAMCL has several advantages for use in lab experiments, including its high potency and specificity for adenosine deaminase inhibition, as well as its ability to enhance T-cell activation and proliferation. However, it also has some limitations, including its potential toxicity at high concentrations, and the need for careful dosing and monitoring in in vivo experiments.
Orientations Futures
There are several future directions for research on DMAMCL, including further studies on its mechanism of action and biochemical effects, as well as its potential applications in the treatment of autoimmune diseases and other immune-related disorders. Additional studies are also needed to determine the optimal dosing and administration strategies for DMAMCL, as well as its potential side effects and toxicity in humans.
Méthodes De Synthèse
DMAMCL can be synthesized using a multi-step process involving the reaction of 6-chloropurine with dimethylamine to form 6-dimethylaminopurine, which is then reacted with piperidine-1-sulfonyl chloride to form DMAMCL. The synthesis method has been optimized to provide high yields of pure DMAMCL, and the compound can be easily purified using standard laboratory techniques.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7O2S/c1-19(2)24(22,23)21-6-4-11(5-7-21)8-15-13-12-14(17-9-16-13)20(3)10-18-12/h9-11H,4-8H2,1-3H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHGMUMEVGJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)
![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)
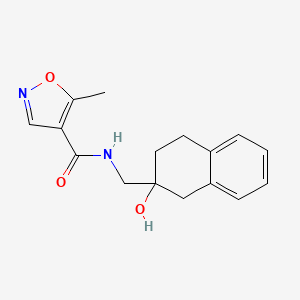
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2396842.png)
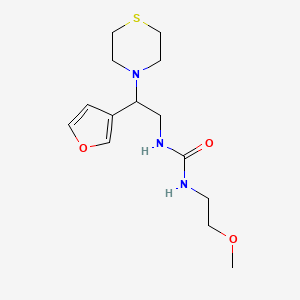

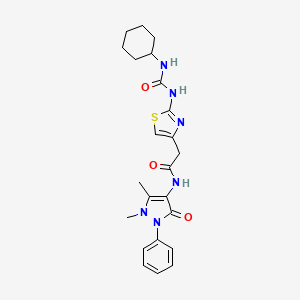
amine](/img/structure/B2396847.png)

